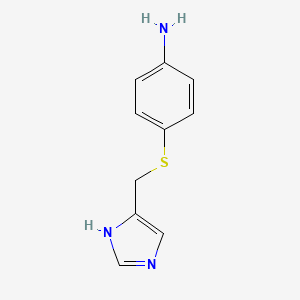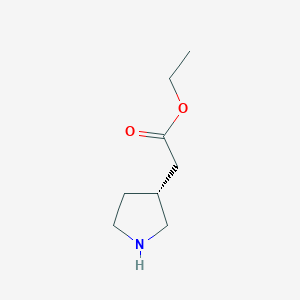
Ethyl (R)-2-(pyrrolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-2-(pyrrolidin-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-(pyrrolidin-3-yl)acetate typically involves the esterification of ®-2-(pyrrolidin-3-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(R)-2-(pyrrolidin-3-yl)acetic acid+ethanolacid catalystEthyl (R)-2-(pyrrolidin-3-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-(pyrrolidin-3-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-2-(pyrrolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl ®-2-(pyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester functionality.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl ®-2-(pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-2-(pyrrolidin-3-yl)acetic acid, which can then interact with biological targets. The pyrrolidine ring may also play a role in binding to specific sites, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Ethyl ®-2-(pyrrolidin-3-yl)acetate can be compared with other similar compounds, such as:
Methyl ®-2-(pyrrolidin-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (S)-2-(pyrrolidin-3-yl)acetate: The enantiomer of the compound, with different stereochemistry.
Ethyl ®-2-(pyrrolidin-2-yl)acetate: Similar structure but with the pyrrolidine ring attached at a different position.
The uniqueness of Ethyl ®-2-(pyrrolidin-3-yl)acetate lies in its specific stereochemistry and the position of the pyrrolidine ring, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Clé InChI |
MNTGUDCHRPBCJG-SSDOTTSWSA-N |
SMILES isomérique |
CCOC(=O)C[C@H]1CCNC1 |
SMILES canonique |
CCOC(=O)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
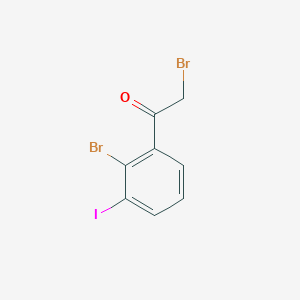

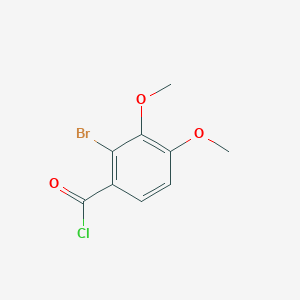

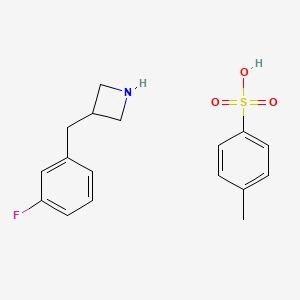

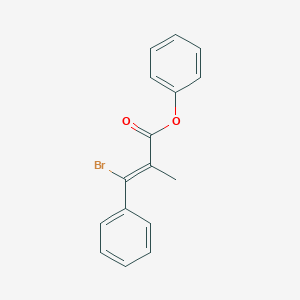
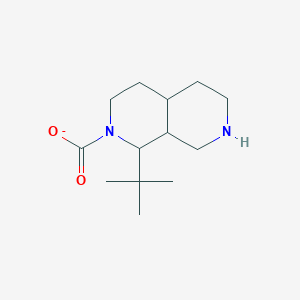
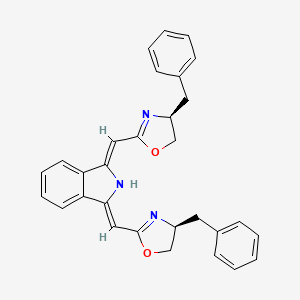
![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
